2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide, also known as PFI-1, is a potent and highly selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. [, ] These proteins, namely BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones. [, ] PFI-1 specifically targets the bromodomains within these proteins, effectively disrupting their interaction with acetylated histones and ultimately influencing downstream gene expression. [, ]
PFI-1 has garnered significant attention in scientific research due to its potential therapeutic implications for various diseases, including cancer, inflammatory disorders, and viral infections. [, , , ] It serves as a valuable tool for elucidating the roles of BET proteins in diverse biological processes and exploring their potential as therapeutic targets.
PFI-1, also known as PF-6405761, is a small molecule classified as a bromodomain and extraterminal domain inhibitor, specifically targeting bromodomain-containing protein 4 and bromodomain-containing protein 2. It has garnered attention for its potential therapeutic applications, particularly in oncology and virology, due to its ability to modulate gene expression by inhibiting protein interactions that facilitate transcriptional regulation. The compound has shown promise in reactivating latent HIV-1 and exhibiting antiproliferative effects on various cancer cell lines.
PFI-1 was developed as a selective inhibitor of bromodomain and extraterminal domain proteins, which play crucial roles in the regulation of gene expression through their interaction with acetylated lysines on histones and non-histone proteins. The compound is derived from fragment-based drug discovery techniques, optimized from initial hits identified through screening processes. Its classification as a bromodomain inhibitor places it within a broader category of compounds that target epigenetic regulators involved in cancer progression and viral latency.
The synthesis of PFI-1 involves several key steps that optimize the compound's efficacy and selectivity. The initial synthetic route typically begins with the formation of a dihydroquinazolinone core, followed by the introduction of a sulfur-containing moiety to enhance binding affinity for the target proteins.
PFI-1 features a complex molecular structure characterized by a dihydroquinazolinone scaffold with specific substituents that enhance its interaction with bromodomains. The chemical formula is C₁₃H₁₁N₃O₂S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.
PFI-1 has been shown to participate in various biological reactions primarily through its inhibitory action on bromodomain-containing proteins. This inhibition leads to downstream effects on gene expression related to cell proliferation and survival.
In vitro studies demonstrate that PFI-1 effectively downregulates oncogenic pathways by disrupting the interaction between bromodomains and acetylated lysines on histones. This results in reduced expression of key oncogenes such as c-MYC, leading to apoptosis in sensitive cancer cell lines.
PFI-1 acts by binding selectively to the bromodomains of bromodomain-containing proteins, thereby preventing their interaction with acetylated histones. This blockade interrupts the transcriptional activation of genes associated with cancer cell growth and viral latency.
Studies indicate that PFI-1 has an IC50 value of approximately 220 nM for bromodomain-containing protein 4 and 98 nM for bromodomain-containing protein 2, highlighting its potency as an inhibitor.
PFI-1 has several promising applications in scientific research:
PFI-1 (Chemical Name: 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide) is a dihydroquinazoline-2-one derivative with the molecular formula C₁₆H₁₇N₃O₄S and a molecular weight of 347.39 g/mol [1] [5]. Its structure features:
Cocrystal structures with BRD4 (PDB: not specified in sources) reveal that PFI-1 occupies the Kac binding pocket via hydrogen bonds with conserved asparagine residues (e.g., N140 in BRD4-BD1) and hydrophobic interactions with the ZA and BC loops [7] [2].
Table 1: Key Molecular Properties of PFI-1
Property | Value |
---|---|
CAS Number | 1403764-72-6 |
SMILES | CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O |
Solubility (DMSO) | 69 mg/mL (198.62 mM) |
Purity | ≥98% (HPLC) |
Storage Conditions | Room Temperature (RT) |
The synthesis of PFI-1 derivatives leverages fragment-based drug design (FBDD). Initial hits were optimized via:
Optimization addressed limitations of the parent compound:
Table 2: Efficacy of Optimized PFI-1 Analogues
Compound | Modification | IC₅₀ (μM) | Cell Line | Improvement vs. PFI-1 |
---|---|---|---|---|
(S)-4a | Sulfoximine | 0.5 | HEL | 4-fold ↓ IC₅₀ |
(S)-4b | Sulfoximine | 1.0 | Molm-14 | 2.7-fold ↓ IC₅₀ |
5a | Sulfondiimide | Comparable to PFI-1 | Multiple | Similar potency |
PFI-1 exhibits nanomolar affinity for BET bromodomains, validated through multiple biophysical assays:
Selectivity profiling against 76 bromodomains revealed:
(S)-4a, a chiral analogue, showed enhanced selectivity for BRD2/4 over BRDT/3 in TSA, reducing off-target risks [3].
Table 3: Biophysical Selectivity Profile of PFI-1
Target Class | Assay | Result |
---|---|---|
BET Bromodomains | TSA (ΔTm @ 10 μM) | BRD4: +6.5°C; BRD2: +4.6°C |
Non-BET Bromodomains | TSA (ΔTm @ 10 μM) | CREBBP: +2.7°C; BAZ2B: +0.3°C |
Kinases (50 targets) | Inhibition @ 1 μM | <20% inhibition |
Membrane Receptors | CEREP panel | <50% inhibition |
Table 4: Binding Interactions of PFI-1 with BRD4 Bromodomain
Structural Element | Interaction Type | Key Residues |
---|---|---|
Kac Binding Pocket | Hydrogen bonding | Asn140, Tyr97 |
ZA Loop | Hydrophobic interactions | Pro82, Phe83 |
BC Loop | Water-mediated bonds | Leu92, Cys94 |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6